molecular formula C25H34N2O3 B11561814 N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11561814
M. Wt: 410.5 g/mol
InChI Key: REIYKGJTVHPKMY-NLRVBDNBSA-N
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Description

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 4-methoxyacetophenone with 2,4,4-trimethylpentan-2-ylphenol in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-(4-methoxyphenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • N’-(1-(3-bromophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
  • N’-(1-(2-furyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Uniqueness

N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is unique due to its specific structural features, which include a combination of aromatic and aliphatic components. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C25H34N2O3/c1-18(19-8-12-21(29-7)13-9-19)26-27-23(28)16-30-22-14-10-20(11-15-22)25(5,6)17-24(2,3)4/h8-15H,16-17H2,1-7H3,(H,27,28)/b26-18+

InChI Key

REIYKGJTVHPKMY-NLRVBDNBSA-N

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)C2=CC=C(C=C2)OC

Origin of Product

United States

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